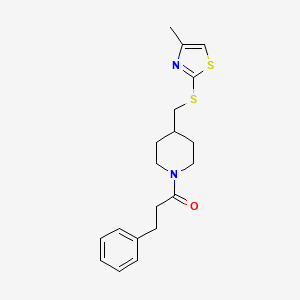

1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-3-phenylpropan-1-one

Description

1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-3-phenylpropan-1-one (CAS: 1421482-76-9) is a synthetic organic compound characterized by a piperidine core substituted with a thioether-linked 4-methylthiazol-2-yl group at the 4-position and a 3-phenylpropan-1-one moiety attached to the nitrogen atom. Safety guidelines emphasize precautions against heat, flammability, and proper handling to prevent exposure .

Properties

IUPAC Name |

1-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2OS2/c1-15-13-23-19(20-15)24-14-17-9-11-21(12-10-17)18(22)8-7-16-5-3-2-4-6-16/h2-6,13,17H,7-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXFUYNJPQYHFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)CCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-3-phenylpropan-1-one typically involves multiple stepsThe reaction conditions often include the use of solvents like ethanol or acetonitrile, and catalysts such as oxalyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-3-phenylpropan-1-one can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines .

Scientific Research Applications

1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-3-phenylpropan-1-one has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s interactions with biological systems are of interest for developing new drugs and understanding biochemical pathways.

Industry: It is used in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-3-phenylpropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. This binding can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with shared structural motifs, focusing on molecular features, substituent effects, and inferred properties.

Table 1: Structural and Functional Comparison

Key Observations

Fluorine and trifluoromethyl groups in analogs () enhance electronegativity and metabolic stability, whereas the target compound’s methylthiazole may undergo faster oxidative metabolism .

Molecular Weight and Complexity :

- Pyrazolo-pyrimidine derivatives () exhibit higher molecular weights (>500 g/mol), which may limit oral bioavailability compared to the target compound (~359 g/mol).

Solubility and Stability :

- Morpholine-containing analogs () likely exhibit improved solubility due to hydrophilic tertiary amines, contrasting with the target compound’s reliance on ketone and thiazole for solubility.

- The chloro-hydroxypropoxy group in introduces polarity but may increase susceptibility to hydrolysis compared to the stable thioether in the target compound.

Synthetic Considerations :

- The target compound’s thioether bond may be synthesized via nucleophilic substitution, while analogs with boronate-coupled heterocycles (e.g., ) require transition metal catalysis (e.g., Pd in Suzuki reactions) .

Biological Activity

1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-3-phenylpropan-1-one, a compound with a complex structure, has gained attention in medicinal chemistry due to its potential biological activities. The compound features a thiazole ring, a piperidine moiety, and a phenylpropene structure, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H20N2OS2, with a molecular weight of 296.45 g/mol. The structural composition includes:

| Component | Description |

|---|---|

| Thiazole Ring | Enhances biological activity |

| Piperidine Moiety | Provides structural stability |

| Phenylpropene | Increases chemical reactivity |

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The thiazole ring facilitates hydrogen bonding and π-π interactions, which are crucial for binding to enzymes and receptors. This binding can modulate the activity of these biological targets, leading to various pharmacological effects .

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown antibacterial activity against various strains of bacteria, including Mycobacterium tuberculosis and other pathogenic organisms .

Anticancer Potential

Studies have demonstrated that thiazole derivatives possess anticancer properties. For example, compounds with similar structures have been evaluated for their cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Some derivatives exhibited IC50 values indicating potent activity against these cell lines .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is also noteworthy. It may inhibit specific pathways involved in inflammation, although detailed mechanisms require further investigation.

Study on Antimicrobial Activity

A study conducted on various thiazole derivatives found that certain compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. These findings suggest that modifications to the thiazole structure could enhance antimicrobial efficacy.

Cytotoxicity Evaluation

In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicated that the compound exhibited selective cytotoxicity, with notable effects against MCF-7 cells at lower concentrations compared to standard chemotherapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.